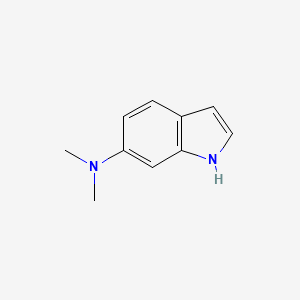

N,N-dimethyl-1H-indol-6-amine

Description

Significance of the Indole (B1671886) Nucleus in Contemporary Organic Chemistry

The indole scaffold is a privileged structure in drug discovery and development, serving as a foundational component for numerous pharmaceutical agents. jchr.orgresearchgate.net Its unique electronic properties and the ability to participate in a variety of chemical transformations make it a versatile building block for synthesizing complex molecular architectures. numberanalytics.comresearchgate.net The indole ring system is found in essential biomolecules, including the amino acid tryptophan and neurotransmitters like serotonin, highlighting its inherent biological relevance. wikipedia.orgpcbiochemres.com

In synthetic organic chemistry, the development of novel methods for constructing and functionalizing the indole nucleus remains an active area of research. numberanalytics.comijpsjournal.com Techniques such as Fischer indole synthesis, and more modern approaches like C-H activation and cross-coupling reactions, have expanded the toolkit for creating diverse indole derivatives. numberanalytics.com These derivatives are not only crucial for medicinal chemistry but also find applications in materials science, such as in the development of organic electronics. numberanalytics.com

Classification and Academic Relevance of Aminated Indole Derivatives

Aminated indole derivatives can be broadly classified based on the position of the amino group on the indole ring and the nature of the substituents on the nitrogen atom. These compounds are of significant academic interest due to their diverse biological activities. jetir.orgjchr.org For instance, tryptamine (B22526) and its derivatives, which are 3-aminoethylindoles, are well-known for their neurological effects. pcbiochemres.com

The position of the amino substituent (e.g., at C3, C5, C6) and the pattern of N-alkylation significantly influence the molecule's chemical reactivity and biological function. researchgate.net N-alkyl indole amines, including N,N-dimethylated analogs like N,N-dimethyl-1H-indol-6-amine, are studied to understand structure-activity relationships and to develop new therapeutic agents. mdpi.comijpsjournal.com The introduction of alkyl groups on the amine can modulate properties such as lipophilicity and steric bulk, which in turn can affect how the molecule interacts with biological targets.

Theoretical Structural and Electronic Considerations of this compound

The structure of this compound features a planar indole ring system with a dimethylamino group attached to the 6-position of the benzene (B151609) portion of the heterocycle. The presence of the lone pair of electrons on the pyrrolic nitrogen and the amino nitrogen influences the electronic distribution across the entire molecule.

Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the molecule's structural and electronic properties. acs.org These calculations can predict bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding the molecule's reactivity. For instance, the molecular electrostatic potential (MEP) analysis can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for potential intermolecular interactions. acs.org The frontier molecular orbitals (HOMO and LUMO) are key to understanding the molecule's reactivity in chemical reactions. journalijcar.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H12N2 |

| Molecular Weight | 160.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | OPPQQEIUEZSYKN-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases. sigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

N,N-dimethyl-1H-indol-6-amine |

InChI |

InChI=1S/C10H12N2/c1-12(2)9-4-3-8-5-6-11-10(8)7-9/h3-7,11H,1-2H3 |

InChI Key |

UBBSMEKDLJDKPF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=CN2 |

Origin of Product |

United States |

Reactivity and Transformation Pathways of N,n Dimethyl 1h Indol 6 Amine

Reactions at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring in N,N-dimethyl-1H-indol-6-amine can undergo various reactions, including alkylation and acylation. These transformations are crucial for modifying the compound's properties and for the introduction of protecting groups.

N-Alkylation and N-Acylation Reactions

N-alkylation of indoles typically requires a strong base to deprotonate the indole nitrogen, followed by reaction with an alkylating agent. rsc.orggoogle.com Common bases include sodium hydride in solvents like DMF or THF. rsc.org For instance, indole itself reacts with methyl iodide in DMF at elevated temperatures. bhu.ac.in The presence of the electron-donating N,N-dimethylamino group at the C6 position is expected to increase the nucleophilicity of the indole ring, potentially influencing the conditions required for N-alkylation. However, competing C3-alkylation can be a challenge due to the high electron density at this position. organic-chemistry.org

N-acylation of indoles can be achieved using various acylating agents. researchgate.net For example, reaction with acetic anhydride (B1165640) in the presence of sodium acetate (B1210297) leads to the formation of 1-acetylindole. bhu.ac.in N-acylbenzotriazoles have also been shown to be effective reagents for the N-acylation of sulfonamides in the presence of a base like sodium hydride. semanticscholar.org These methods could potentially be applied to this compound to introduce an acyl group on the indole nitrogen.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., CH3I), Strong base (e.g., NaH), Solvent (e.g., DMF) | 1-Alkyl-N,N-dimethyl-1H-indol-6-amine |

| N-Acylation | Acylating agent (e.g., Acetic anhydride, N-acylbenzotriazole), Base (e.g., Sodium acetate, NaH) | 1-Acyl-N,N-dimethyl-1H-indol-6-amine |

Implementation and Cleavage of N-Protecting Groups

| Protecting Group | Introduction Reagent | Cleavage Condition |

| 2-(trimethylsilyl)ethanesulfonyl (SES) | SES-Cl, Base (e.g., NaH) | CsF in DMF or TBAF in acetonitrile |

| tert-Butoxycarbonyl (Boc) | Boc-anhydride | Acid (e.g., TFA) |

| Benzyl | Benzyl bromide, Base | Hydrogenolysis (e.g., H2, Pd/C) |

Reactions at the N,N-dimethylamino Group (C6)

The N,N-dimethylamino group at the C6 position of the indole ring can undergo several transformations, including nucleophilic displacement and quaternization.

Nucleophilic Displacement and Elimination Reactions

Direct nucleophilic displacement of a dimethylamino group on an aromatic ring is generally difficult. However, transformation into a better leaving group can facilitate such reactions. One common strategy is the quaternization of the amine, which is discussed in the next section. In some cases, particularly in activated systems, the dimethylamino group can be displaced. For instance, in the context of gramine (B1672134) (3-(dimethylaminomethyl)indole), the dimethylamino group is readily displaced by nucleophiles. bhu.ac.inresearchgate.net While this compound is structurally different from gramine, this highlights the potential for reactivity at the amino-substituted position under appropriate conditions.

Quaternization and Subsequent Transformations

The tertiary amine of the N,N-dimethylamino group can be quaternized by reacting with an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. acs.orgrsc.orgnih.gov This transformation converts the dimethylamino group into a good leaving group. Subsequent treatment with a nucleophile can lead to its displacement. This two-step sequence is a common strategy for the functionalization of positions bearing a dimethylamino group. princeton.edu For example, a study on the reductive deamination of anilines involved quaternization with methyl iodide followed by reduction with sodium in liquid ammonia. princeton.edu Dimethyl carbonate has also been reported as an environmentally friendly alkylating agent for the synthesis of quaternary ammonium salts from tertiary amines. researchgate.net

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is highly activated towards electrophilic aromatic substitution due to its electron-rich nature. nih.govwikipedia.orgpearson.com The reaction typically occurs at the C3 position, as the intermediate carbocation is more stabilized by the nitrogen atom. wikipedia.orgbhu.ac.in If the C3 position is blocked, substitution may occur at other positions, such as C2 or on the benzene (B151609) ring. bhu.ac.in The presence of the electron-donating N,N-dimethylamino group at C6 further activates the benzene portion of the indole ring, although substitution is still generally favored on the pyrrole (B145914) ring. nih.govvulcanchem.com However, under strongly acidic conditions that lead to protonation of C3, electrophilic attack can be directed to the C5 position. wikipedia.org

A variety of electrophilic substitution reactions are known for indoles, including halogenation, nitration, sulfonation, Friedel-Crafts acylation, and the Mannich reaction. wikipedia.orgnih.govlibretexts.orgorganicchemistrytutor.com For instance, the Mannich reaction of indole with formaldehyde (B43269) and dimethylamine (B145610) yields gramine. wikipedia.org While this reaction occurs at C3, it demonstrates the high reactivity of the indole core towards electrophiles. In a study on regioisomeric aminoindoles, the 6-aminoindole (B160974) derivative was found to predominantly undergo amidation rather than the expected annulation product under specific reaction conditions, highlighting the influence of the amino group's position on reactivity. nih.gov

| Reaction | Electrophile/Reagents | Typical Position of Substitution |

| Halogenation | e.g., NBS, Br2 | C3 |

| Nitration | e.g., HNO3/H2SO4 | C3 (often with side reactions/degradation) |

| Sulfonation | e.g., SO3/Pyridine | C3 |

| Friedel-Crafts Acylation | e.g., Acyl chloride/Lewis acid | C3 |

| Mannich Reaction | Formaldehyde, Dimethylamine | C3 |

Regioselectivity Influenced by the 6-Dimethylamino Moiety

The 6-dimethylamino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.org In the context of the indole ring, this directing effect influences the substitution pattern on the benzene portion of the molecule. The lone pair of electrons on the amino nitrogen increases the electron density at the C5 and C7 positions, making them susceptible to electrophilic attack.

Simultaneously, the indole ring itself possesses inherent reactivity, with the C3 position being the most nucleophilic and prone to electrophilic attack. organicchemistrytutor.com This is due to the ability of the nitrogen atom in the pyrrole ring to stabilize the positive charge in the resulting Wheland intermediate without disrupting the aromaticity of the benzene ring. organicchemistrytutor.com Consequently, a competition exists between substitution at C3 and substitution at C5 or C7.

The outcome of an electrophilic substitution reaction on this compound depends on the reaction conditions and the nature of the electrophile. Strongly acidic conditions, often used in EAS, can lead to protonation of the highly basic dimethylamino group, converting it into a deactivating, meta-directing ammonium group. This would significantly alter the regiochemical outcome. In a study involving 6-aminoindole, annulation reactions led to the formation of an amidation product, indicating that the amino group's reactivity can sometimes dominate over ring substitution. nih.gov For typical EAS reactions like halogenation, a mixture of products is expected, with substitution occurring at the most activated positions. For instance, bromination of pyrroles with C2-carbonyl substituents shows that the regioselectivity can be highly dependent on the specific functionality and reagents used. acs.org

| Reaction | Reagents | Expected Major Regioisomers | Reference |

| General Electrophilic Substitution | E+ | C3, C5, C7 | organicchemistrytutor.comnih.gov |

| Halogenation (e.g., Bromination) | Br₂ or NBS | 3-bromo, 5-bromo, 7-bromo | acs.orgnih.gov |

| Nitration | HNO₃/H₂SO₄ | Complex mixture, potential for C5/C7 nitration if N-protonation is avoided | youtube.com |

Comparative Electrophilic Reactivity with Positional Isomers

Generally, electron-donating groups are most effective at activating the ortho and para positions. youtube.com

N,N-dimethyl-1H-indol-7-amine: This isomer is expected to be highly reactive, particularly at the C4 and C6 positions of the benzene ring and the C3 position of the pyrrole ring. The 7-amino group strongly activates the C6 position.

N,N-dimethyl-1H-indol-5-amine: Here, the amino group strongly activates the C4 and C6 positions.

N,N-dimethyl-1H-indol-4-amine: The amino group activates the C5 and C7 positions. Steric hindrance from the pyrrole ring might influence reactivity at C5.

This compound: The amino group activates the C5 and C7 positions.

A theoretical analysis suggests that isomers where the activating group leads to more stable intermediates will react faster. echemi.com In a study comparing the reactivity of four isomers of HOAt (a heterocyclic compound), the 7-isomer was confirmed to have unique reactivity in promoting peptide coupling reactions, demonstrating that positional isomerism has a profound impact on chemical behavior. acs.org While direct kinetic comparisons for the dimethylaminoindole series are scarce in the literature, the general principles of electrophilic aromatic substitution suggest that the isomers' reactivity would differ significantly based on the stability of the intermediates formed upon attack at the various ring positions. stackexchange.comquora.com

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis provides powerful tools for the selective functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds at positions that are often difficult to access through classical methods.

C-H Activation and Direct Functionalization at Adjacent Positions

Direct C-H activation is a step- and atom-economical strategy for modifying complex molecules. mdpi.com In the case of this compound, C-H bonds at positions C5 and C7, which are adjacent (ortho) to the dimethylamino group, are prime targets for directed functionalization. The dimethylamino group can act as a directing group, coordinating to a transition metal catalyst and bringing it into proximity with the C-H bonds at C5 and C7. rsc.org

Rhodium (Rh) and Palladium (Pd) are common catalysts for such transformations. researchgate.netnih.gov For instance, Rh(III)-catalyzed C-H activation has been used extensively for the C7-functionalization of indoles when a directing group is installed on the indole nitrogen. researchgate.netthieme-connect.com Similarly, the inherent dimethylamino group at C6 can direct the functionalization to C5 and C7. The choice of catalyst, oxidant, and reaction conditions can control the outcome, leading to arylation, alkylation, or acylation. mdpi.commdpi.com

While the C6-amino group directs towards C5 and C7, the indole's intrinsic reactivity can also be harnessed. Palladium catalysts have been shown to selectively functionalize the C2 position of indoles, even without a directing group, by exploiting the electronic bias of the heterocycle. nih.gov Therefore, a complex interplay of directing effects and inherent reactivity patterns governs the site selectivity of C-H activation on this substrate.

| Reaction Type | Catalyst System | Directing Group | Functionalized Position(s) | Reference |

| Arylation | [Cp*RhCl₂]₂ / AgSbF₆ | N-attached group | C7, C4 | thieme-connect.comrsc.org |

| Alkylation | [Rh(OAc)₂]₂ | (N-H of indole) | C2 | mdpi.com |

| Acetoxylation | Pd(OAc)₂ / PhI(OAc)₂ | None (electronic bias) | C3 | researchgate.net |

| Arylation | Pd(OAc)₂ / Oxidant | N-Pyrimidyl | C2 | unimi.it |

Coupling Reactions Involving the Indole or Amine functionalities

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-N and C-C bonds. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are particularly relevant to the synthesis and functionalization of this compound. numberanalytics.comwikipedia.org

The Buchwald-Hartwig amination provides a direct route to synthesize the target compound. This reaction couples an aryl halide, such as 6-bromo- or 6-iodoindole, with dimethylamine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org Conversely, this compound can serve as the amine component, coupling with various aryl or heteroaryl halides to generate more complex N-arylated structures. acs.org

The Suzuki-Miyaura coupling is used to form C-C bonds. nih.gov To utilize this reaction, this compound must first be halogenated at a specific position (e.g., C2, C3, C5, or C7). The resulting halo-substituted derivative can then be coupled with a variety of boronic acids or esters under palladium catalysis to introduce alkyl, aryl, or heteroaryl groups. Studies on the Suzuki-Miyaura coupling of indolyltrifluoroborates have shown that 1H-indol-6-yltrifluoroborate couples efficiently with aryl halides, indicating the feasibility of such reactions on the 6-substituted indole core. nih.govacs.org

| Coupling Reaction | Substrates | Catalyst/Ligand | Product Type | Reference |

| Buchwald-Hartwig | 6-Haloindole + Dimethylamine | Pd(OAc)₂ / Biarylphosphine Ligand | This compound | wikipedia.orgsigmaaldrich.com |

| Buchwald-Hartwig | This compound + Aryl Halide | Pd₂ (dba)₃ / XPhos | 6-(N-Aryl-N-methylamino)indole | acs.org |

| Suzuki-Miyaura | 6-(Trifluoroborato)-1H-indole + Aryl Halide | Pd(OAc)₂ / RuPhos | 6-Aryl-1H-indole | nih.govacs.org |

| Suzuki-Miyaura | 2-Halo-N,N-dimethyl-1H-indol-6-amine + Boronic Acid | Pd(PPh₃)₄ / Base | 2-Substituted-N,N-dimethyl-1H-indol-6-amine | nsf.govacs.org |

Radical Reactions and Photochemical Transformations of this compound

The exploration of radical and photochemical reactions expands the synthetic utility of this compound beyond traditional two-electron pathways. These methods can provide access to unique molecular architectures.

Radical Reactions , often initiated by light (photoredox catalysis) or chemical initiators, can involve the indole nucleus or the dimethylamino group. The dimethylamino group, similar to that in N,N-dimethylanilines, can be oxidized under photoredox conditions to form a nitrogen-centered radical cation. acs.org This intermediate can then undergo further transformations, such as C-H functionalization at the alpha-carbon of the methyl groups or coupling reactions. researchgate.netresearchgate.net The indole ring itself is a viable participant in radical reactions. For example, photoredox-catalyzed methods have been developed for the C2-alkylation of indoles using radical precursors. nih.gov

Photochemical Transformations offer pathways to novel structures through high-energy intermediates. Direct irradiation or photosensitized reactions can lead to cycloadditions, rearrangements, or dearomatization reactions. For instance, a catalyst-free, photo-promoted nitrene transfer reaction has been shown to achieve the dearomatizative aminoetherification and diamination of indoles, yielding indoline (B122111) scaffolds. rsc.org While specific studies on this compound are limited, the known photochemical behavior of indoles and N,N-dimethylanilines suggests a rich potential for such transformations. researchgate.netrsc.org For example, photoredox catalysis using Ru(bpy)₃²⁺ can generate aryl radicals from diazonium salts, which can then undergo C-H arylation with heterocycles like indole. nih.gov

| Reaction Type | Key Reagents/Conditions | Intermediate | Potential Product Type | Reference |

| Photoredox C-H Functionalization | Photocatalyst (e.g., Ru, Ir), Light | α-Amino radical | α-Functionalized amine | acs.org |

| Photoredox Arylation | Photocatalyst, Aryl diazonium salt, Light | Aryl radical | C-H arylated indole | nih.gov |

| Photochemical Nitrene Transfer | Aryl Azide, UV/Visible Light | Nitrene | Dearomatized aminoindoline | rsc.org |

| Radical C2-Alkylation | Photocatalyst, Alkyl radical precursor, Light | Alkyl radical | C2-alkylated indole | nih.gov |

Advanced Spectroscopic and Structural Characterization of N,n Dimethyl 1h Indol 6 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of N,N-dimethyl-1H-indol-6-amine, offering precise information about the proton and carbon skeletons.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the complex proton and carbon signals of this compound.

Correlation Spectroscopy (COSY): This technique reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would confirm the connectivity of protons on the indole (B1671886) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com This is crucial for assigning the carbon signals of the indole ring and the dimethylamino group by linking them to their attached protons. emerypharma.commdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). emerypharma.comresearchgate.net This is particularly useful for identifying the quaternary carbons in the indole ring and for confirming the attachment of the dimethylamino group to the C6 position by observing correlations between the N-methyl protons and the C6 carbon of the indole ring. mdpi.comresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation. For instance, NOESY can help determine the spatial relationship between the dimethylamino group and the adjacent protons on the indole ring.

One-dimensional ¹³C NMR and specialized heteronuclear NMR techniques provide further detailed structural information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their electronic environment. The carbons of the aromatic indole ring typically appear in the downfield region (around 100-140 ppm), while the methyl carbons of the dimethylamino group resonate at a higher field. cdnsciencepub.comresearchgate.net For instance, in similar indole structures, the methyl carbons can appear around 40-50 ppm.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the two nitrogen atoms in this compound—the indole nitrogen (NH) and the dimethylamino nitrogen. The chemical shifts would differ significantly due to their different bonding and hybridization states. The development of techniques like dynamic nuclear polarization (DNP) can enhance the sensitivity of ¹⁵N NMR, making it more accessible for such studies. nih.govacs.org

A representative, though not specific to the title compound, ¹³C NMR data for a related indole derivative is presented in Table 1. rsc.org

| Assignment | Chemical Shift (ppm) |

| C2 | 122.32 |

| C3 | 112.03 |

| C3a | 127.93 |

| C4 | 119.94 |

| C5 | 119.82 |

| C6 | 127.05 |

| C7 | 110.96 |

| C7a | 136.67 |

| CH3 | 9.67 |

| Table 1: Representative ¹³C NMR chemical shifts for a substituted indole derivative in CDCl₃. rsc.org |

The choice of solvent can influence the NMR spectrum of this compound. Polar solvents can interact with the N-H proton of the indole ring and the lone pair of electrons on the dimethylamino group, leading to changes in chemical shifts. cdnsciencepub.comacs.org For instance, the chemical shift of the N-H proton is often highly dependent on the solvent and concentration due to hydrogen bonding effects. cdnsciencepub.comacs.org

Dynamic NMR (DNMR) studies can be employed to investigate conformational changes, such as the rotation around the C6-N bond of the dimethylamino group. semanticscholar.orgscielo.org.mxresearchgate.netacs.org At low temperatures, this rotation might be slow enough on the NMR timescale to result in separate signals for the two methyl groups, which would coalesce into a single peak as the temperature is raised. scielo.org.mx

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. researchgate.net It can distinguish the compound from other isomers with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass 15 units less than the molecular ion.

Alpha-cleavage: The bond between the nitrogen of the dimethylamino group and an adjacent carbon is a likely point of cleavage. miamioh.edu For aliphatic amines, the predominant fragmentation is the α-cleavage of an alkyl radical, with the largest group being lost preferentially. miamioh.edu

Cleavage of the indole ring: The stable aromatic indole ring can also fragment, although this typically requires higher energy. nih.gov

A characteristic fragmentation for dimethylamino-containing compounds is the formation of a stable iminium ion. For example, in the mass spectrum of dimethylamine (B145610), the base peak is often observed at m/z 44, corresponding to the [CH₂=N(CH₃)]⁺ ion. docbrown.info

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. researchgate.netresearchgate.net

N-H Stretch: The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. jmchemsci.com

C-H Stretches: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups occur just below 3000 cm⁻¹.

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring usually give rise to several bands in the 1450-1650 cm⁻¹ region.

C-N Stretches: The C-N stretching vibrations of the dimethylamino group and the indole ring are expected in the 1250-1350 cm⁻¹ range for aromatic amines.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which aids in the assignment of the experimental spectra. researchgate.net

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Fluorimetry)

Therefore, the generation of detailed research findings and data tables for the electronic and fluorescence spectroscopy of this compound is not possible at this time.

Theoretical and Computational Chemistry Studies of N,n Dimethyl 1h Indol 6 Amine

Quantum Chemical Calculations of Electronic Structure and Aromaticity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic characteristics of molecules. For N,N-dimethyl-1H-indol-6-amine, these calculations illuminate the distribution of electrons and energy levels of molecular orbitals, which are fundamental to its reactivity and aromatic character.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

For this compound, DFT calculations at a level like B3LYP/6-311++G(d,p) would be employed to determine these energies. researchgate.net The presence of the electron-donating dimethylamino group at the C6 position is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The indole (B1671886) ring itself is an electron-rich aromatic system, and this property is enhanced by the substituent.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govbiolscigroup.us These descriptors provide a more nuanced understanding of its potential interactions.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons. |

This table outlines key reactivity descriptors derived from HOMO-LUMO energies, which are foundational in assessing the chemical behavior of molecules like this compound.

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. lupinepublishers.comlupinepublishers.com The MEP is mapped onto the molecule's electron density surface, with different colors representing varying potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). lupinepublishers.com

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the dimethylamino group and delocalized over the aromatic system. This highlights these areas as likely sites for interaction with electrophiles. The hydrogen atom on the indole nitrogen (N-H) would likely exhibit a positive potential (blue), indicating its susceptibility to deprotonation by a base. lupinepublishers.comresearchgate.net

Conformational Analysis and Tautomerism

The indole ring itself is rigid, but substituents can introduce conformational flexibility. For this compound, the primary source of conformational freedom would be the rotation of the dimethylamino group relative to the plane of the indole ring. Computational conformational analysis can identify the most stable arrangement (the global minimum) and any other low-energy conformers.

Tautomerism is a significant aspect of indole chemistry. The most common tautomer of indole is 1H-indole, but 3H-indole (indolenine) can also exist. While the 1H-indole form is generally more stable, substituents can influence the tautomeric equilibrium. For this compound, the 1H tautomer is expected to be overwhelmingly favored due to the aromaticity of the bicyclic system. Theoretical calculations can quantify the energy difference between the 1H and potential 3H tautomers, confirming the stability of the aromatic form.

Spectroscopic Property Prediction using Ab Initio and DFT Methods

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the characterization and identification of compounds.

NMR Spectroscopy : DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts. ajchem-a.com These theoretical values, when compared to experimental data, can confirm the molecular structure. For this compound, predicted shifts would be compared with known data for similar indole derivatives.

IR Spectroscopy : The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The characteristic N-H stretch of the indole ring and C-N stretches associated with the dimethylamino group are key features that can be predicted and compared with experimental spectra.

| Spectroscopic Feature | Predicted Wavenumber (cm⁻¹) | Description |

| Indole N-H Stretch | ~3400-3500 | Stretching vibration of the nitrogen-hydrogen bond in the pyrrole (B145914) ring. |

| Aromatic C-H Stretch | ~3000-3100 | Stretching vibrations of carbon-hydrogen bonds on the aromatic rings. |

| Aliphatic C-H Stretch | ~2800-3000 | Stretching vibrations of the methyl group hydrogens. |

| C=C Aromatic Stretch | ~1450-1600 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic system. |

| C-N Stretch | ~1200-1350 | Stretching vibration of the carbon-nitrogen bond of the dimethylamino group. |

This table presents hypothetical, yet representative, predicted IR frequencies for this compound based on typical values for substituted indoles.

Reaction Mechanism Elucidation via Transition State Modeling and Molecular Dynamics Simulations

Theoretical chemistry can be used to model the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, this could involve studying electrophilic substitution reactions, which are common for indoles.

By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state (the activation energy) determines the reaction rate. For example, the mechanism of a reaction like the Fischer indole synthesis can be studied to understand how substituents influence the cyclization step. rsc.org

Molecular Dynamics (MD) simulations can further explore the behavior of the molecule over time, for instance, its interaction with a solvent or a biological receptor. scispace.com MD simulations provide a dynamic picture of the molecule's conformational changes and intermolecular interactions, complementing the static picture from geometry optimization.

Quantitative Structure–Activity Relationship (QSAR) Descriptors (purely theoretical, non-biological application)

QSAR studies aim to correlate the structural or property descriptors of a set of molecules with their activity. biolscigroup.us While often used in drug discovery, the principles of QSAR can be applied to purely chemical properties as well. For this compound, a range of theoretical descriptors can be calculated. These descriptors fall into several categories:

Constitutional : Molecular weight, number of atoms, etc.

Topological : Indices that describe the connectivity of the molecule.

Geometric : Molecular surface area, volume, etc.

Quantum-Chemical : HOMO/LUMO energies, dipole moment, partial atomic charges. biolscigroup.usresearchgate.net

These descriptors, once calculated for a series of related indole derivatives, could be used to build a mathematical model that predicts a specific chemical property, such as reactivity in a particular reaction or solubility in a given solvent.

| Descriptor Class | Example Descriptors for this compound |

| Constitutional | Molecular Formula: C₁₀H₁₂N₂; Molecular Weight: 160.22 g/mol |

| Topological | Wiener Index, Balaban J index |

| Geometric | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | Dipole Moment, HOMO Energy, LUMO Energy, Atomic Charges |

This table provides examples of the types of theoretical descriptors that would be calculated for this compound in a QSAR study.

Role As a Synthetic Precursor and Chemical Building Block

Applications in the Construction of Complex Organic Molecules

The indole (B1671886) framework is a cornerstone in the synthesis of complex natural products and designed molecules. The presence of the 6-amino functionality on N,N-dimethyl-1H-indol-6-amine offers a strategic point for elaboration and ring construction, enabling access to unique chemical space.

Heterocycle annulation involves the construction of a new ring fused to an existing one. The amino group of 6-aminoindoles is a key functional group for building such systems. For instance, reactions analogous to the Skraup-Doebner-von Miller synthesis, which condenses anilines with α,β-unsaturated carbonyl compounds, can be applied to aminoindoles. Research on 5-aminoindole (B14826) and 6-aminoindazole has shown that they undergo acid-catalyzed cyclization with ketones like acetone (B3395972) or mesityl oxide to form fused quinoline (B57606) derivatives. beilstein-journals.org This suggests that this compound could serve as a substrate in similar reactions to generate tricyclic systems where a quinoline-type ring is fused to the indole scaffold.

The general reactivity allows for the formation of new heterocyclic rings, leveraging the nucleophilicity of the amino group or the adjacent carbon positions activated by it. The table below summarizes potential annulation reactions based on the chemistry of related amino-heterocycles.

| Reaction Type | Reagents | Potential Product Scaffold | Reference (Analogous) |

| Skraup-type Reaction | α,β-Unsaturated Carbonyls, Acid | Indoloquinoline | beilstein-journals.org |

| Pictet-Spengler Reaction | Aldehydes/Ketones | Azepinoindole | nih.gov |

| Aza-Michael/Cyclization | Mesityl Oxide, Acid | Trimethyl-dihydro-azepinoindole | nih.gov |

Beyond simple annulation, this compound is a precursor for more complex polycyclic scaffolds through cycloaddition reactions. The indole nucleus itself can act as a diene or dienophile component in cycloadditions. For example, Zn(II)-catalyzed [4+2] and [3+2] cycloadditions of various indole derivatives with 1,2-diaza-1,3-dienes have been developed to produce polycyclic fused indolines. acs.orgacs.org

Furthermore, the N,N-dimethylamino group, analogous to its function in N,N-dimethylaniline, can direct C-H functionalization or participate in oxidative cycloadditions. An oxidative Povarov reaction, for example, uses copper catalysis to generate an iminium ion from an N-aryl amine in situ, which then undergoes a [4+2] cycloaddition with a dienophile. chim.it N,N-Dimethylaniline has been successfully used in this reaction to create polycyclic amines. chim.it This suggests a pathway where this compound could undergo oxidation and subsequent cycloaddition to construct intricate, fused ring systems that incorporate the indole core.

| Cycloaddition Strategy | Key Reagents | Resulting Scaffold Type | Reference (Analogous) |

| [4+2] Cycloaddition | 1,2-Diaza-1,3-dienes, Zn(II) | Tetrahydro-pyridazino[3,4-b]indoles | acs.orgacs.org |

| [3+2] Cycloaddition | Linear Azoalkenes, Zn(II) | Tetrahydropyrrolo[2,3-b]indoles | acs.orgacs.org |

| Oxidative Povarov Reaction | Dienophile, Cu(I), Oxidant | Polycyclic Fused Aminoindoles | chim.it |

Utilization in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules to explore chemical space, often for screening against biological targets. The indole scaffold is a common starting point in DOS due to its multiple reaction sites. This compound possesses several functional handles that can be orthogonally addressed in a DOS campaign:

Indole N-H: Can be alkylated, acylated, or arylated.

Indole C3 Position: Susceptible to a wide range of electrophilic substitution reactions.

N,N-dimethylamino Group: Can direct ortho C-H activation or be involved in cyclization.

Aromatic C-H Bonds: Positions C2, C4, C5, and C7 of the indole ring can be functionalized, often with transition-metal catalysis.

A DOS strategy could involve a common intermediate derived from this compound, which is then subjected to different reaction conditions to "branch out" and produce a variety of distinct molecular skeletons. While specific DOS libraries based on this exact compound are not prominent in the literature, the principles of using indole derivatives are well-established for generating skeletal diversity.

Precursor for Advanced Chemical Probes and Molecular Tools (non-pharmacological, purely chemical function)

Chemical probes are small molecules used to study biological systems. The synthesis of these tools often requires modular building blocks that allow for the systematic variation of structure. This compound can serve as such a building block. Its indole core can act as a scaffold, while the dimethylamino group provides a site for linking to other molecular fragments, such as fluorophores, affinity tags, or reactive groups for covalent labeling.

For example, the amino group could be transformed into an isothiocyanate, a carboxylic acid (via diazotization and substitution), or other functionalities needed to attach the indole unit to a larger molecular assembly. The synthetic methodology would focus on reliable, high-yield transformations that are compatible with a range of other functional groups, a key requirement in the multi-step synthesis of complex molecular probes.

Building Block in Materials Chemistry (focus on synthetic methodology, not material properties)

In materials chemistry, indole derivatives are used to construct organic electronic materials, such as chromophores for dye-sensitized solar cells or components of organic light-emitting diodes (OLEDs). The electron-rich nature of the indole ring makes it a good electron donor.

This compound can be incorporated into larger conjugated systems using standard cross-coupling methodologies. The synthetic focus is on creating new C-C or C-N bonds to link the indole unit to other aromatic or heterocyclic systems. For example, the indole N-H can be used for N-arylation, or C-H positions on the ring can be activated for direct arylation. Alternatively, the indole ring could first be halogenated to provide a handle for Suzuki, Stille, or Sonogashira cross-coupling reactions, which are fundamental methods for building the conjugated backbones of organic materials. The N,N-dimethylamino group acts as a strong electron-donating group, which can be synthetically useful for tuning the electronic properties of the final material.

Future Research Directions and Open Questions

Development of More Efficient and Sustainable Synthetic Routes to N,N-dimethyl-1H-indol-6-amine

The synthesis of indole (B1671886) derivatives has been a central theme in organic chemistry for over a century. However, the increasing emphasis on green chemistry necessitates the development of more sustainable and efficient methods for preparing compounds like this compound. Future research in this area could focus on several key strategies that move beyond traditional methods, which often rely on harsh conditions and generate significant waste.

One promising avenue is the application of mechanochemistry . A solvent-free mechanochemical protocol for the classic Fischer indole synthesis has been developed, demonstrating the potential for eco-friendly production of the indole core. rsc.org Adapting such methods for the synthesis of 6-aminoindoles and their subsequent dimethylation could significantly reduce solvent usage and energy consumption.

Microwave-assisted organic synthesis (MAOS) is another powerful tool for green chemistry. tandfonline.comtandfonline.com Reactions conducted under microwave irradiation are often much faster, more efficient, and can lead to higher yields with cleaner reaction profiles compared to conventional heating. tandfonline.comtandfonline.com Exploring microwave-assisted routes, perhaps in combination with green catalysts or solvents, could provide a rapid and sustainable pathway to this compound. tandfonline.com

Furthermore, multicomponent reactions (MCRs) offer an elegant approach to building molecular complexity in a single step, adhering to the principles of atom economy and waste prevention. rsc.orgrsc.org Designing a novel MCR that assembles the this compound scaffold from simple, readily available starting materials would be a significant advancement. An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been shown to produce indole cores under mild, metal-free conditions using ethanol as a solvent. rsc.orgrsc.org

The table below summarizes potential green synthetic strategies and their advantages.

| Synthetic Strategy | Key Advantages | Relevant Starting Materials (Hypothetical) |

| Mechanochemistry | Solvent-free, reduced energy consumption | Substituted anilines, carbonyl compounds |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, cleaner reactions | 6-nitroindole (B147325) derivatives, methylating agents |

| Multicomponent Reactions | High atom economy, reduced waste, step efficiency | Anilines, glyoxal derivatives, isocyanides |

Future efforts should aim to develop and optimize these sustainable methods, focusing on the use of renewable starting materials, catalytic systems, and benign reaction media to establish a truly green synthesis of this compound.

Exploration of Novel Reactivity Modes and Chemical Transformations

The chemical reactivity of the this compound scaffold is ripe for exploration. The interplay between the electron-rich indole ring and the dimethylamino substituent at the 6-position suggests a rich and varied chemical behavior that could be harnessed for the synthesis of novel molecular architectures. The indole nucleus itself is known for its versatility in chemical transformations. organic-chemistry.org

The amino group at the C6 position significantly influences the electronic properties of the indole ring, making it a key handle for derivatization. For instance, 5- and 6-aminoindoles have been shown to undergo condensation reactions with ketones like acetone (B3395972) or mesityl oxide to form tricyclic quinoline (B57606) derivatives. dergipark.org.trdergipark.org.tr Investigating analogous reactions with this compound could open pathways to new heterocyclic systems. The reactivity of the indole N-H bond also presents opportunities for functionalization, which can be crucial for tuning the molecule's properties. nih.gov

Future research should systematically investigate the reactivity of this compound in a variety of contexts:

Electrophilic Aromatic Substitution: Mapping the regioselectivity of electrophilic attack on the benzene (B151609) and pyrrole (B145914) portions of the molecule to understand how the dimethylamino group directs incoming electrophiles.

Metal-Catalyzed Cross-Coupling Reactions: Utilizing the N-H bond and potentially halogenated derivatives of the indole ring as handles for palladium, copper, or nickel-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

Cyclization and Annulation Reactions: Exploring intramolecular and intermolecular reactions that build new rings onto the indole scaffold, leading to complex polycyclic systems. Research has shown that the condensation of aminoindoles can lead to the formation of quinoline derivatives. dergipark.org.tr

Oxidative and Reductive Transformations: Studying the behavior of the molecule under various oxidizing and reducing conditions to access different oxidation states and novel functional group transformations.

A deeper understanding of these reactivity modes will not only expand the fundamental knowledge of indole chemistry but also provide the tools to synthesize a wide array of new derivatives for further study.

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry offers a powerful, non-empirical approach to understanding and predicting the properties of molecules like this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's electronic structure, which governs its reactivity and physical properties.

Future computational studies could be directed towards several key areas:

Prediction of Physicochemical Properties: DFT calculations can be used to predict properties such as redox potentials, heats of formation, and electronic spectra. rsc.org For example, studies on substituted indoles have shown a good correlation between DFT-calculated values and experimentally observed redox potentials. rsc.org The effect of the N,N-dimethylamino group on these properties can be systematically investigated and compared to other substituted indoles.

Reactivity and Mechanistic Studies: Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. acs.org By calculating the energies of transition states and intermediates, researchers can predict the most likely reaction pathways and understand the factors that control selectivity. This is particularly valuable for designing new reactions and optimizing existing ones.

Rational Design of Functional Molecules: Computational methods can guide the design of new molecules with desired properties. For instance, by calculating how different substituents on the indole ring affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, it is possible to tune the molecule's electronic and optical properties for specific applications, such as in chemosensors or molecular switches. researchgate.net The table below illustrates key properties that can be predicted using computational methods.

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Redox Potentials, Heats of Formation | Materials Science, Reaction Energetics |

| Time-Dependent DFT (TD-DFT) | Electronic Absorption/Emission Spectra | Design of Dyes and Chemosensors |

| Molecular Dynamics (MD) | Conformational Analysis, Solvation | Understanding Intermolecular Interactions |

| Quantitative Structure-Activity Relationship (QSAR) | Physicochemical properties | Accelerating discovery of new functional materials nih.gov |

These computational approaches, when used in synergy with experimental work, can accelerate the discovery and development of new functional materials based on the this compound scaffold.

Potential for Integration into Supramolecular Assemblies and Chemical Recognition Systems (purely chemical recognition, non-biological sensing)

The structure of this compound, featuring a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor (the dimethylamino nitrogen), and an extended π-system, makes it an attractive building block for supramolecular chemistry. These non-covalent interactions can be exploited to construct ordered, self-assembled structures with emergent properties.

Future research could explore the integration of this molecule into various supramolecular systems for purely chemical recognition purposes. The indole scaffold is known to participate in π-π stacking interactions, which are crucial for the formation of self-assembled architectures. The N-H group can act as a hydrogen-bond donor, a feature that has been exploited in indole-based chemosensors for anions like fluoride. spectroscopyonline.com

Key areas for investigation include:

Crystal Engineering: Systematically studying the crystallization of this compound and its derivatives to understand and control their solid-state packing. This could lead to the design of materials with specific optical or electronic properties based on the arrangement of molecules in the crystal lattice.

Host-Guest Chemistry: Designing and synthesizing macrocyclic hosts that incorporate the this compound unit. These hosts could be designed to selectively bind small molecule guests through a combination of hydrogen bonding, π-π stacking, and electrostatic interactions, forming the basis for chemical recognition systems.

Self-Assembled Monolayers: Investigating the ability of appropriately functionalized this compound derivatives to form self-assembled monolayers on surfaces like gold or silicon. Such functionalized surfaces could be used to create interfaces with tailored chemical properties for selective analyte capture.

By leveraging the principles of molecular recognition and self-assembly, this compound can be developed into a versatile component for the construction of advanced supramolecular materials.

Design and Synthesis of this compound-based Chemosensors and Molecular Switches (purely chemical function)

The inherent fluorescence of the indole ring and the presence of a donor-acceptor system within this compound make it a promising platform for the development of chemosensors and molecular switches. sjp.ac.lk The interaction of the sensor with an analyte can induce a change in its photophysical properties, such as fluorescence intensity or color, allowing for detection. nih.gov

Indole-based chemosensors have been developed for a variety of analytes, including metal cations (Cu²⁺, Hg²⁺, Zn²⁺) and anions (F⁻, CN⁻). spectroscopyonline.comsjp.ac.lksemanticscholar.orgmdpi.com The sensing mechanism often involves the coordination of the analyte to heteroatoms in the sensor molecule or through hydrogen bonding interactions, which alters the intramolecular charge transfer (ICT) characteristics and thus the fluorescence output.

Future research should focus on designing and synthesizing novel chemosensors based on this compound. This could involve:

Appending Receptor Units: Covalently linking specific recognition units (receptors) for target analytes to the indole scaffold. The choice of receptor will determine the selectivity of the sensor.

Developing Ratiometric and "Turn-On" Sensors: Designing sensors that exhibit a change in the ratio of two emission wavelengths or an increase in fluorescence upon analyte binding, which are often more reliable and sensitive than simple "turn-off" sensors. spectroscopyonline.com

Creating Molecular Switches: The indole scaffold can also be incorporated into photochromic molecules, such as those based on azobenzene, to create light-driven molecular switches. rsc.org A series of pyrazolyazoindole photoswitches have been designed that can be reversibly isomerized with light, demonstrating the potential of the indole core in this area. rsc.org The electronic properties of the N,N-dimethylamino group could be used to modulate the switching behavior of such systems.

The development of chemosensors and molecular switches from this compound represents a tangible path toward novel functional materials with applications in chemical analysis and molecular electronics.

Q & A

Q. What are the recommended synthetic routes for N,N-dimethyl-1H-indol-6-amine, and how can purity be ensured?

- Methodological Answer : A common approach involves multi-component reactions using indole derivatives and dimethylamine sources under reflux conditions. For example, a protocol similar to the synthesis of 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine involves refluxing indole precursors with dimethylamine in ethanol . Purity can be ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and validated by thin-layer chromatography (TLC). Monitoring reaction progress using NMR (e.g., disappearance of starting material peaks) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and dimethylamine protons (δ 2.8–3.1 ppm). 13C NMR confirms methyl groups (δ 35–45 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]+ at m/z calculated for C10H13N2: 161.1073) .

- IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. What are the primary safety considerations when handling this compound in the lab?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods, gloves, and eye protection. Avoid nitrosating agents (e.g., nitrites) to prevent formation of carcinogenic N-nitrosamines .

- First Aid : In case of exposure, consult a physician immediately and provide the compound’s Safety Data Sheet (SDS) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., androgen receptor). Key residues (e.g., LEU704, GLY708) and binding affinity (ΔG ≈ -7.0 kcal/mol) can be predicted .

- QSAR Modeling : Correlate substituent effects (e.g., methylation) with antimicrobial activity using descriptors like logP and polar surface area .

Q. What strategies mitigate the risk of nitrosamine contamination during synthesis?

- Methodological Answer :

- Supplier Screening : Use questionnaires to confirm raw materials (e.g., amines) are not processed with nitrosating agents (e.g., nitrites) in shared equipment .

- Process Control : Monitor water quality for nitrite content (< 0.1 ppm) and avoid acidic conditions that promote nitrosation .

Q. How to resolve discrepancies in thermodynamic data when optimizing reaction conditions?

- Methodological Answer :

- Data Cross-Validation : Compare experimental ΔrH° values (e.g., gas-phase proton affinity of dimethylamine derivatives at ~31–37 kJ/mol) with literature from multiple sources (e.g., Cox and Pilcher, 1970; Lemoult, 1907) .

- Error Analysis : Account for measurement techniques (e.g., calorimetry vs. mass spectrometry) and phase differences (gas vs. solution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

| • Resonance delocalization of N lone pair into the ring.

• No electron-donating alkyl groups. | Weakest |

| N-methyl-1H-indol-6-amine |

| • Resonance delocalization of N lone pair into the ring.

• No electron-donating alkyl groups. | Weakest |

| N-methyl-1H-indol-6-amine |  | • +I effect of one methyl group increases electron density on N.

• Good solvation of conjugate acid. | Intermediate |

| This compound |

| • +I effect of one methyl group increases electron density on N.

• Good solvation of conjugate acid. | Intermediate |

| This compound |  | • Strong +I effect from two methyl groups.

• Potential for minor steric hindrance. | Strongest |

| • Strong +I effect from two methyl groups.

• Potential for minor steric hindrance. | Strongest |